4-Chlorofuro[3,4-b]pyridine-5,7-dione
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Overview
Description
4-Chlorofuro[3,4-b]pyridine-5,7-dione is a heterocyclic compound with the molecular formula C7H2ClNO3. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom at the 4-position and two keto groups at the 5 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorofuro[3,4-b]pyridine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the annulation of maleimide to pyridine, which involves intramolecular heterocyclization reactions. For instance, the reaction of ester and cyano groups or carboxamide and cyano groups can lead to the formation of the desired compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorofuro[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the keto groups to hydroxyl groups.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Chlorofuro[3,4-b]pyridine-5,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chlorofuro[3,4-b]pyridine-5,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Furo[3,4-b]pyridine-5,7-dione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Pyrrolo[3,4-c]pyridine-1,3-dione: Similar fused ring system but with different functional groups, leading to distinct chemical properties and applications.
Uniqueness: 4-Chlorofuro[3,4-b]pyridine-5,7-dione is unique due to the presence of the chlorine atom, which can be leveraged for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
CAS No. |
605661-84-5 |
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Molecular Formula |
C7H2ClNO3 |
Molecular Weight |
183.55 g/mol |
IUPAC Name |
4-chlorofuro[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C7H2ClNO3/c8-3-1-2-9-5-4(3)6(10)12-7(5)11/h1-2H |
InChI Key |
OJSKSWPMOGINOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=O)OC2=O |
Origin of Product |
United States |
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